molecular formula C11H12F3NO2 B1497959 2-(4-(Trifluoromethoxy)phenyl)morpholine CAS No. 1094752-66-5

2-(4-(Trifluoromethoxy)phenyl)morpholine

Cat. No.: B1497959
CAS No.: 1094752-66-5
M. Wt: 247.21 g/mol
InChI Key: JMNHBVHPPNOGJS-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)morpholine is an organic compound that features a morpholine ring substituted with a trifluoromethoxy group at the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)morpholine typically involves the reaction of 4-(trifluoromethoxy)aniline with morpholine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents to form the carbon-carbon bond between the phenyl ring and the morpholine . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as sodium hydride. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated morpholine ring .

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The morpholine ring can also contribute to the compound’s overall stability and solubility, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other morpholine derivatives and trifluoromethoxy-substituted phenyl compounds. Examples include:

Uniqueness

2-(4-(Trifluoromethoxy)phenyl)morpholine is unique due to the presence of both the trifluoromethoxy group and the morpholine ring. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)17-9-3-1-8(2-4-9)10-7-15-5-6-16-10/h1-4,10,15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNHBVHPPNOGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=C(C=C2)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655668
Record name 2-[4-(Trifluoromethoxy)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094752-66-5
Record name 2-[4-(Trifluoromethoxy)phenyl]morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-(Trifluoromethoxy)phenyl)morpholine
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Reactant of Route 6
2-(4-(Trifluoromethoxy)phenyl)morpholine

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